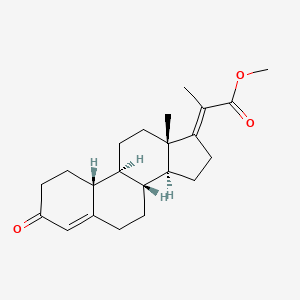
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate is a steroid ester that plays a significant role in the synthesis of various steroid drugs. This compound is characterized by its unique structure, which includes a pregnane backbone with oxo groups at positions 3 and 17, and a carboxylate ester at position 20. It is often used as an intermediate in the production of corticosteroids and other steroid-based pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate typically involves the microbial degradation of sterols such as sitosterol, cholesterol, stigmasterol, and campesterol. One common method is a one-stage fermentation process using Mycobacterium fortuitum NRRL B-12433 in an aqueous nutrient medium under aerobic conditions . This process is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of engineered microbial strains. For example, Mycolicibacterium neoaurum has been used to convert phytosterols into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, which can then be methylated to produce this compound . This method is preferred for its greener and more economical approach compared to traditional chemical synthesis routes.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. For instance, the oxidation of this compound can produce 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, which is an intermediate in the biological conversion of cortisol .
Scientific Research Applications
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a precursor in the synthesis of corticosteroids, which are vital for treating various inflammatory and autoimmune conditions . Additionally, this compound is employed in the study of steroid metabolism and the development of new steroid-based drugs.
Mechanism of Action
The mechanism of action of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate involves its conversion into active steroid hormones through enzymatic processes. These hormones then interact with specific receptors in the body, modulating various physiological pathways. For example, the compound can be converted into cortisol, which binds to glucocorticoid receptors and regulates inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate include 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al and 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid .
Uniqueness: What sets this compound apart is its specific structure, which makes it a versatile intermediate in the synthesis of various steroid drugs. Its ability to undergo multiple chemical transformations allows for the production of a wide range of steroid derivatives, making it invaluable in pharmaceutical research and development .
Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]propanoate |
InChI |
InChI=1S/C22H30O3/c1-13(21(24)25-3)19-8-9-20-18-6-4-14-12-15(23)5-7-16(14)17(18)10-11-22(19,20)2/h12,16-18,20H,4-11H2,1-3H3/b19-13+/t16-,17+,18+,20-,22+/m0/s1 |
InChI Key |
FYBMHEHDHANXAO-YWWWCTLRSA-N |
Isomeric SMILES |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)/C(=O)OC |
Canonical SMILES |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















